molecular formula C8H6Cl2N2S B3251992 4,7-Dichloro-2-methylbenzo[d]thiazol-6-amine CAS No. 21325-10-0

4,7-Dichloro-2-methylbenzo[d]thiazol-6-amine

Cat. No.: B3251992
CAS No.: 21325-10-0
M. Wt: 233.12 g/mol
InChI Key: GLBPCBRHGJHBQT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dichloro-2-methylbenzo[d]thiazol-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4,7-dichloro-2-methylbenzothioamide with an amine source under acidic or basic conditions . The reaction is often carried out in solvents like ethanol or methanol, with temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 4,7-Dichloro-2-methylbenzo[d]thiazol-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Derivatives with different substituents replacing the chlorine atoms.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiols and amines.

Scientific Research Applications

4,7-Dichloro-2-methylbenzo[d]thiazol-6-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,7-Dichloro-2-methylbenzo[d]thiazol-6-amine involves its interaction with specific molecular targets. It can bind to DNA and proteins, leading to the inhibition of essential biological processes. For instance, it may inhibit enzymes involved in DNA replication or protein synthesis, resulting in cell death or growth inhibition .

Comparison with Similar Compounds

Uniqueness: 4,7-Dichloro-2-methylbenzo[d]thiazol-6-amine is unique due to the presence of chlorine atoms, which enhance its reactivity and biological activity. The chlorine atoms can participate in various substitution reactions, making this compound a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

4,7-dichloro-2-methyl-1,3-benzothiazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N2S/c1-3-12-7-4(9)2-5(11)6(10)8(7)13-3/h2H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLBPCBRHGJHBQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C(=C2S1)Cl)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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